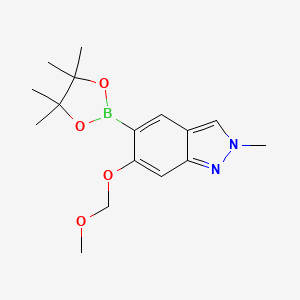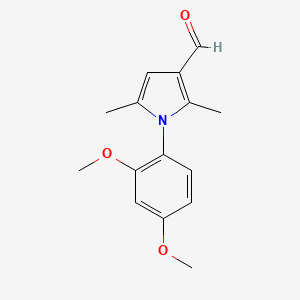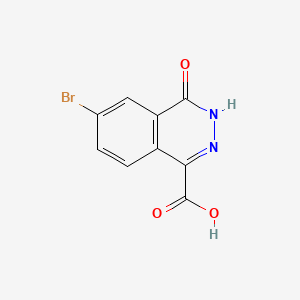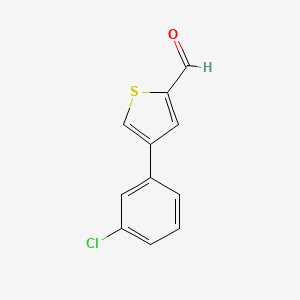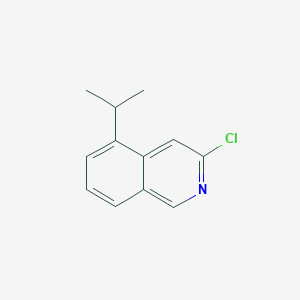
3-Chloro-5-isopropyl-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-isopropyl-isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-isopropyl-isoquinoline can be achieved through several methods. One common approach involves the use of Friedel-Crafts acylation followed by cyclization and chlorination. The general steps are as follows:
Friedel-Crafts Acylation: An aromatic compound undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Cyclization: The acylated product undergoes cyclization to form the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of microwave irradiation and solvent-free conditions can also be explored to enhance reaction rates and reduce environmental impact .
化学反応の分析
Types of Reactions
3-Chloro-5-isopropyl-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its reduced form.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, ethanol or methanol as solvents.
Substitution: NaOCH3, NaOEt, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted isoquinolines, quinoline derivatives, and reduced isoquinoline compounds .
科学的研究の応用
3-Chloro-5-isopropyl-isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3-Chloro-5-isopropyl-isoquinoline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound with a similar structure but without the chloro and isopropyl substituents.
Quinoline: A related compound with a nitrogen atom at a different position in the ring system.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness
3-Chloro-5-isopropyl-isoquinoline is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the chloro and isopropyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C12H12ClN |
|---|---|
分子量 |
205.68 g/mol |
IUPAC名 |
3-chloro-5-propan-2-ylisoquinoline |
InChI |
InChI=1S/C12H12ClN/c1-8(2)10-5-3-4-9-7-14-12(13)6-11(9)10/h3-8H,1-2H3 |
InChIキー |
JIMRVGUJYYXPTP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC2=CN=C(C=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


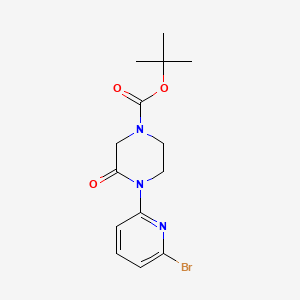
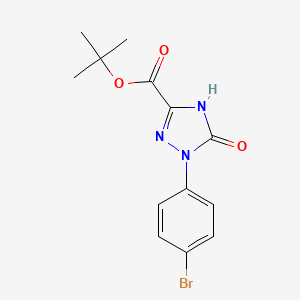
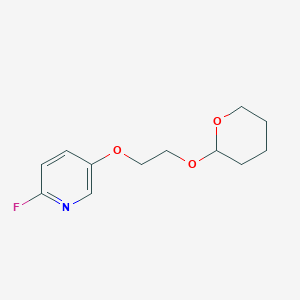
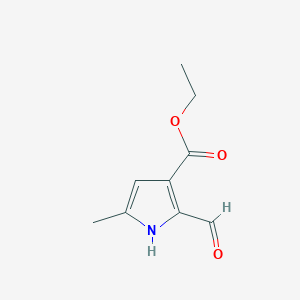
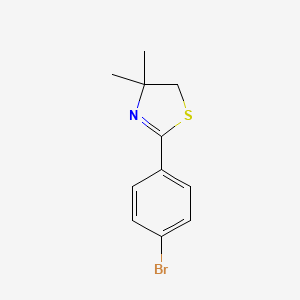
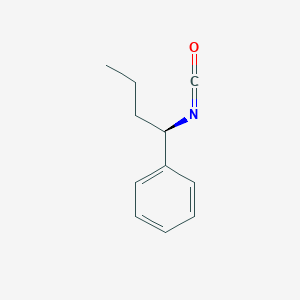
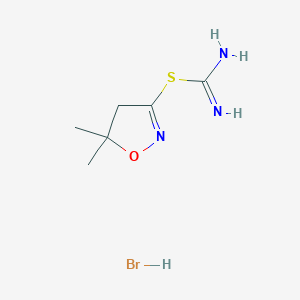
![Tert-butyl cis-7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13918355.png)
